molecular formula C8H6BrNOS B13937506 4-Bromo-2-methyl-6-benzothiazolol

4-Bromo-2-methyl-6-benzothiazolol

Cat. No.: B13937506
M. Wt: 244.11 g/mol
InChI Key: SQNIDZWEUXBSCK-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-6-benzothiazolol is a benzothiazole derivative characterized by a fused benzene-thiazole ring system with substituents at positions 4 (bromo), 2 (methyl), and 6 (hydroxyl). Its molecular formula is C₈H₆BrNOS, with a molecular weight of 260.11 g/mol. Benzothiazoles are widely studied for applications in medicinal chemistry, materials science, and organic synthesis due to their tunable reactivity and structural diversity .

Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

4-bromo-2-methyl-1,3-benzothiazol-6-ol

InChI

InChI=1S/C8H6BrNOS/c1-4-10-8-6(9)2-5(11)3-7(8)12-4/h2-3,11H,1H3

InChI Key

SQNIDZWEUXBSCK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2Br)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Bromo-2-methyl-6-benzothiazolol typically involves:

  • Formation of the benzothiazole ring from 2-aminothiophenol derivatives.
  • Introduction of a methyl group at the 2-position.
  • Selective bromination at the 4-position on the benzothiazole ring.
  • Hydroxylation to yield the benzothiazolol structure.

The key is controlling regioselectivity during substitution and ring closure steps.

Industrially Viable Preparation of 2-Methylbenzothiazole Derivatives

A patented industrial method for preparing 2-methylbenzothiazole derivatives, which can be adapted for 4-bromo substitution, involves the following:

  • Reacting 2-aminothiophenol halogenide (where halogen = Br or Cl) with acetic anhydride in glacial acetic acid at 110-150°C for 0.5-2 hours.
  • Cooling and neutralizing the reaction mixture with aqueous sodium hydroxide to pH 7.0 ± 0.5.
  • Extracting the product with organic solvents such as methylene dichloride.
  • Removing the solvent to isolate the 2-methylbenzothiazole derivative.

This method is catalyst-free, cost-effective, and suitable for industrial scale, with high yields and minimal environmental impact due to solvent recycling.

Table 1: Reaction Parameters for 2-Methylbenzothiazole Derivative Synthesis

Parameter Range / Value Notes
Temperature 110-150 °C Reaction temperature
Reaction time 0.5-2 hours Acidylate condensation duration
Acetic anhydride : 2-aminothiophenol molar ratio 0.8-2.0 : 1 Stoichiometric balance
Sodium hydroxide concentration 2-10% (mass) For neutralization
Organic solvent Methylene dichloride, benzene, ether, hexane For extraction

Example Yields:

  • Using 2-amino-3-bromothiophenol as starting material, the process yields 2-methyl-6-bromo benzothiazole with >90% yield and >99% purity.

Bromination of 2-Methylbenzothiazole Derivatives

Selective bromination at the 4-position of the benzothiazole ring can be achieved by controlled addition of bromine in chloroform at low temperatures (below 5°C) to prevent over-bromination and side reactions.

Typical procedure:

  • Dissolve phenyl thiourea derivative in chloroform.
  • Add bromine solution dropwise over 2 hours while maintaining temperature below 5°C.
  • Continue stirring and reflux until hydrogen bromide evolution ceases (~4 hours).
  • Work up includes removal of chloroform, treatment with sulfur dioxide water, filtration, and recrystallization from ethanol.

This method yields 2-amino-4-bromo-6-methylbenzothiazole intermediates which can be further converted to the benzothiazolol by hydroxylation.

Hydroxylation to Benzothiazolol

Though specific hydroxylation methods for 4-Bromo-2-methyl-6-benzothiazolol are less documented, typical approaches involve:

  • Nucleophilic substitution or oxidation reactions on the benzothiazole ring.
  • Use of mild oxidizing agents or hydroxide sources under controlled conditions to install the hydroxyl group at the 6-position.

Further research and optimization are required for industrial-scale hydroxylation with high selectivity.

Comparative Analysis of Preparation Routes

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Disadvantages
Acetic anhydride condensation 2-Aminothiophenol halogenides Glacial acetic acid, acetic anhydride, NaOH 90-95 Catalyst-free, low cost, scalable Requires careful pH control
Bromination with bromine Phenyl thiourea derivatives Bromine in chloroform, low temp (<5°C), reflux 85-90 High regioselectivity Handling bromine requires caution
Hydroxylation (general) Brominated benzothiazole Mild oxidants/hydroxide sources Variable Introduces hydroxyl group Less documented, needs optimization

Research Outcomes and Notes

  • The acetic anhydride method is industrially preferred for its simplicity, high yield, and environmental benefits due to solvent recycling.
  • Bromination at low temperature prevents formation of polybrominated byproducts and preserves methyl substituent integrity.
  • The combination of these methods allows for stepwise synthesis of 4-Bromo-2-methyl-6-benzothiazolol with high purity.
  • The absence of noble metal catalysts or harsh reagents reduces production costs and environmental impact.
  • Further research is encouraged to optimize the hydroxylation step to improve yields and selectivity.

Chemical Reactions Analysis

4-Bromo-2-methyl-6-benzothiazolol undergoes various chemical reactions, including:

Major Products:

Scientific Research Applications

4-Bromo-2-methyl-6-benzothiazolol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-6-benzothiazolol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural and functional differences between 4-bromo-2-methyl-6-benzothiazolol and related benzothiazole derivatives:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Effects
4-Bromo-2-methyl-6-benzothiazolol C₈H₆BrNOS 4-Br, 2-CH₃, 6-OH 260.11 Hydroxyl group enables hydrogen bonding; methyl enhances electron density at C2
4-Bromo-6-methoxy-2-benzothiazolamine C₈H₇BrN₂OS 4-Br, 6-OCH₃, 2-NH₂ 259.12 Methoxy increases lipophilicity; amine at C2 facilitates nucleophilic reactions
2-Bromo-4-chloro-6-methoxybenzothiazole C₈H₅BrClNOS 2-Br, 4-Cl, 6-OCH₃ 278.55 Halogen substitution (Br/Cl) enhances electrophilic reactivity; methoxy stabilizes ring
6-Bromo-1-methyl-benzothiazin-4-one derivatives Varies Bromo at C6, methyl at N1 ~280–300 Benzothiazine ring (vs. benzothiazole) alters conjugation; carbonyl groups impact redox behavior
Key Observations:

Substituent Effects on Reactivity: The hydroxyl group in 4-bromo-2-methyl-6-benzothiazolol promotes hydrogen bonding, improving solubility in polar solvents compared to methoxy analogs . In contrast, amine at C2 (as in 4-bromo-6-methoxy-2-benzothiazolamine) offers stronger resonance effects, enhancing reactivity toward cross-coupling reactions .

Halogen Influence :

  • Bromine at C4 (as in the target compound) induces moderate steric hindrance compared to C6-bromo derivatives (e.g., 6-bromobenzo[d]thiazol-2-yl compounds ). This positional difference affects regioselectivity in Suzuki-Miyaura couplings.
  • Chlorine at C4 (e.g., 2-bromo-4-chloro-6-methoxybenzothiazole ) increases electrophilicity but reduces steric bulk compared to bromine.

Ring System Differences: Benzothiazine derivatives (e.g., 6-bromo-1-methyl-benzothiazin-4-one ) exhibit non-planar conformations due to the saturated thiazine ring, contrasting with the planar benzothiazole system. This impacts π-π stacking in crystal structures and bioavailability .

Crystallographic and Hydrogen-Bonding Behavior

  • 4-Bromo-2-methyl-6-benzothiazolol : The hydroxyl group likely forms intermolecular O–H···N/S bonds, creating layered crystal structures (inferred from similar compounds ).
  • 4-Bromo-6-methoxy-2-benzothiazolamine : Methoxy groups participate in weaker C–H···O interactions, while amine groups form N–H···S hydrogen bonds, leading to dimeric packing motifs .
  • Hydrazide-containing analogs (e.g., 6-bromo-4-hydrazinylidene derivatives ): Hydrazide moieties generate R₂²(6) ring motifs via N–H···O bonds, contrasting with the simpler hydrogen-bonding networks of hydroxyl or methoxy substituents.

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